molecular formula C24H22N2O6 B2391892 Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate CAS No. 899947-95-6

Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate

Cat. No.: B2391892
CAS No.: 899947-95-6
M. Wt: 434.448
InChI Key: LCXVLWBLWHASIZ-UHFFFAOYSA-N
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Description

Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture that combines dihydropyridinone and terephthalate motifs, a structure often investigated for its potential biological activity. Researchers explore this family of compounds primarily as a key intermediate or a core scaffold in the synthesis of novel pharmacologically active agents. Its mechanism of action is not fully characterized and is dependent on the specific research context, but related molecules have been studied for their interactions with various enzymatic targets. The presence of both carboxamide and ester functional groups makes it a versatile building block for further chemical modification and library synthesis, allowing for the exploration of structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

dimethyl 2-[[1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-15-6-4-7-16(12-15)14-26-11-5-8-19(22(26)28)21(27)25-20-13-17(23(29)31-2)9-10-18(20)24(30)32-3/h4-13H,14H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXVLWBLWHASIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzylamine with a suitable pyridine derivative under controlled conditions. This is followed by esterification reactions to introduce the dimethyl ester groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound shares functional groups with several classes of molecules:

  • Carboxamide derivatives: The dihydropyridinone carboxamide group is structurally analogous to compounds like 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide (), though the latter features a brominated cyclohexene ring instead of a dihydropyridinone .
  • Ester-containing compounds : The dimethyl terephthalate moiety distinguishes it from glycosides (e.g., Zygocaperoside in ) but aligns with synthetic intermediates where ester groups are introduced via alkylation (e.g., using methyl iodide, as in ) .

Spectroscopic and Analytical Data

  • NMR Analysis : The terephthalate ester protons in the target compound would likely resonate downfield (δ ~8.0 ppm for aromatic protons) compared to glycosides like Zygocaperoside, where sugar protons appear at δ 3.0–5.5 ppm .
  • Elemental Analysis : The carboxamide group’s nitrogen content (~4.89% in ) aligns with calculated values for similar derivatives, though the target’s 3-methylbenzyl group may alter stoichiometry .

Implications of Structural Differences

  • Reactivity : The 3-methylbenzyl group may hinder nucleophilic attacks at the carboxamide site compared to smaller substituents (e.g., methyl or phenyl in ).
  • Solubility: The terephthalate esters improve solubility in aprotic solvents relative to non-esterified carboxamides (e.g., ).

Biological Activity

Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate (CAS No. 1005298-39-4) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC24H22N2O6
Molecular Weight434.4 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dihydropyridine core is known for its role in calcium channel modulation, which can influence cardiovascular functions and cellular signaling pathways. Additionally, the carboxamide group may enhance binding affinity to specific targets, potentially leading to varied therapeutic effects.

Pharmacological Activities

  • Antitumor Activity : Preliminary studies suggest that derivatives of dihydropyridine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation in vitro and in vivo models. These effects are often linked to the modulation of key signaling pathways involved in cancer progression.
  • Antimicrobial Properties : Certain structural analogs have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that compounds with a dihydropyridine structure can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus providing a potential therapeutic avenue for inflammatory diseases.

Case Study 1: Antitumor Evaluation

A study evaluated the antitumor efficacy of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency compared to established chemotherapeutic agents.

Case Study 2: Antimicrobial Screening

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.

Comparative Analysis

Activity TypeThis compoundSimilar Compounds
AntitumorSignificant inhibition in MCF-7 and MDA-MB-231 cell linesDihydropyridine derivatives
AntimicrobialEffective against S. aureus and E. coliOther dihydropyridines
Anti-inflammatoryInhibition of pro-inflammatory cytokinesNon-steroidal anti-inflammatory drugs (NSAIDs)

Q & A

Q. How to reconcile conflicting bioactivity data across cell-based vs. cell-free assays?

  • Methodological Answer :
  • Cell permeability : Measure logP (HPLC) and compare with Caco-2 monolayer transport data.
  • Metabolic stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS.
  • Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

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